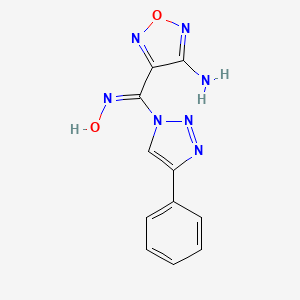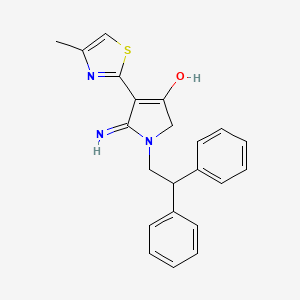
(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME
Overview
Description
(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME is a complex organic compound that features both oxadiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE OXIME typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazole Ring: This often involves a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The two heterocyclic rings are then coupled through a suitable linker, often involving a carbonyl group.
Oxime Formation: The final step involves the conversion of a carbonyl group to an oxime using hydroxylamine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the oxime moiety.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amines are the major products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: The compound’s heterocyclic rings are known for their antimicrobial properties.
Drug Development: It can serve as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry
Polymer Science: The compound can be used in the synthesis of polymers with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may interact with cellular receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE
- (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)METHANONE HYDRAZONE
Uniqueness
- Structural Features : The presence of both oxadiazole and triazole rings in a single molecule is relatively unique.
- Chemical Properties : The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
- Biological Activity : Its potential as an antimicrobial and enzyme inhibitor sets it apart from similar compounds.
Properties
IUPAC Name |
(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-(4-phenyltriazol-1-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O2/c12-10-9(15-20-16-10)11(14-19)18-6-8(13-17-18)7-4-2-1-3-5-7/h1-6,19H,(H2,12,16)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTLYIYGJOOLQU-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C(=NO)C3=NON=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)/C(=N\O)/C3=NON=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B3732080.png)

![1-(6-CHLORO-3-PYRIDAZINYL)-3-METHYL-4-[4-(2-PROPYNYLOXY)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B3732086.png)
![1-({[(4-Hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidine-4-carboxamide](/img/structure/B3732106.png)
![2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3732113.png)
![2-[3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B3732116.png)
![3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B3732124.png)
![4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B3732130.png)
![2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B3732139.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3732159.png)
![(3E)-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3732161.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-BROMO-4-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B3732162.png)
